4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-17-11-3-2-10(4-8(11)5-13(17)18)16-14(19)12-6-9(15)7-20-12/h2-4,6-7H,5H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLDJMVZRYMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the indole core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling with thiophene-2-carboxylic acid: The brominated indole is then coupled with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Chemical Reactions Analysis
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide (): Features a pyridinyl substituent instead of the indolinone group.
- 5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide (): Incorporates a nitro group on the thiophene and a trifluoromethoxy-substituted thiazole.
- N-Alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides (): Contains benzimidazole and alkyl substituents.
Key Structural Differences :
Antibacterial Efficacy
- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues : Exhibit broad-spectrum activity against Staphylococcus aureus, Klebsiella pneumoniae, and multidrug-resistant Salmonella enterica and Acinetobacter baumannii .
- Nitrothiophene Carboxamides (e.g., Compound 16 in ): Demonstrate narrow-spectrum activity, likely due to the electron-withdrawing nitro group reducing membrane permeability .
- Target Compound: The indolinone moiety may enhance binding to bacterial targets (e.g., enzymes or DNA) compared to simpler aryl groups, but experimental data are lacking .
Pharmaceutical Properties
- N-Alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides : Moderate solubility (30–50 μg/mL) and high permeability (≥30 × 10⁻⁶ cm/sec), though hydrophobicity (logP 3–5) may limit bioavailability .
- Target Compound: The polar indolinone group could improve solubility relative to benzimidazole-containing analogs, but bromine may increase molecular weight and logP, counteracting this effect .
Electronic and Reactivity Profiles
- DFT studies on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline reveal high electrophilicity (low LUMO energy) and nucleophilicity indices, suggesting reactivity toward electrophilic targets .
Data Table: Comparative Analysis
Biological Activity
4-Bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. This class has been widely studied for its diverse biological activities, including anticancer properties. The compound's structure combines the indole core with a thiophene moiety, which may contribute to its unique biological profile.
Target Enzymes : The primary target of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is the caspase-3 enzyme , which plays a crucial role in the apoptotic pathways of cells. By activating procaspase-3, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent against various malignancies.
Biochemical Pathways : The compound affects apoptotic pathways, leading to significant cytotoxicity against several human cancer cell lines, including:
- Colon cancer : SW620
- Prostate cancer : PC-3
- Lung cancer : NCI-H23
The biochemical properties of this compound are largely influenced by its indole nucleus, which has a high affinity for multiple receptors. This interaction can result in various cellular effects, including:
- Inhibition or activation of enzymes
- Modulation of gene expression
- Potential anti-inflammatory and antimicrobial activities
Research Findings
Recent studies have shown that 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide exhibits notable cytotoxic effects. For instance, in vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines at nanomolar concentrations.
Case Studies
- Cytotoxicity Assays : In a study assessing the antiproliferative activity of various compounds, 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide showed promising results with IC50 values in the low micromolar range against SW620 and PC-3 cell lines.
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces cell cycle arrest and apoptosis in treated cells, as evidenced by flow cytometry analyses.
Comparative Analysis
To understand the unique properties of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide, it is beneficial to compare it with other indole derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |
| Indole-3-carbinol | Anticancer agent | Induces apoptosis in breast cancer cells |
| 5-Bromoindole | Organic synthesis | Various applications in medicinal chemistry |
Preparation Methods
The synthesis of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves:
- Formation of the Indole Core : Utilizing Fischer indole synthesis.
- Bromination : Introducing bromine using N-bromosuccinimide (NBS).
- Coupling Reaction : Reacting the brominated indole with thiophene-2-carboxylic acid using coupling reagents like EDCI and HOBt.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yield?
- Synthetic Routes :
- Step 1 : Bromination of thiophene-2-carboxylic acid derivatives using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C to introduce the 4-bromo substituent .
- Step 2 : Amide coupling via carbodiimide-mediated (e.g., EDC/HOBt) reactions between 4-bromothiophene-2-carboxylic acid and 1-methyl-2-oxoindolin-5-amine. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) critically influence coupling efficiency .
- Alternative : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the indoline moiety, though this requires pre-functionalized boronates .
- Optimization :
- Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ for coupling reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the structural integrity and purity of this compound confirmed in academic research?
- Characterization Methods :
- NMR Spectroscopy :
- ¹H NMR : Expected signals include δ 7.8–8.1 ppm (thiophene H-3/H-5), δ 6.5–7.2 ppm (indoline aromatic protons), and δ 3.1–3.3 ppm (N-methyl group) .
- ¹³C NMR : Carbonyl peaks at δ 165–170 ppm (amide C=O) and δ 175–180 ppm (indoline ketone) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) with exact mass matching the molecular formula (C₁₄H₁₀BrN₂O₂S) within 3 ppm error .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of this compound, particularly in modulating cellular signaling pathways?
- Proposed Mechanisms :
- Kinase Inhibition : The bromothiophene scaffold may competitively bind ATP pockets in kinases (e.g., JAK2 or EGFR), as seen in structurally similar compounds .
- Receptor Modulation : The indoline-2-one moiety mimics natural ligands (e.g., serotonin derivatives), potentially interacting with GPCRs or nuclear receptors .
- Experimental Validation :
- Enzyme Assays : IC₅₀ determination via fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cellular Pathways : Transcriptomic profiling (RNA-seq) to identify dysregulated genes post-treatment .
Q. How do computational models (e.g., molecular docking) predict the interaction between this compound and its biological targets, and what experimental validations are required?
- Computational Workflow :
- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Target Selection : Prioritize kinases (PDB: 4HJO) or GPCRs (PDB: 6OS2) based on structural homology .
- Validation Strategies :
- Site-Directed Mutagenesis : Introduce mutations (e.g., T790M in EGFR) to assess binding affinity shifts .
- SPR Analysis : Measure real-time binding kinetics (ka/kd) to confirm docking predictions .
Q. What are the observed contradictions in the literature regarding the compound’s physicochemical properties or bioactivity, and how can they be resolved?
- Contradictions :
- Solubility : Discrepancies in aqueous solubility (reported as 0.1–1.2 mg/mL in PBS) due to polymorphic forms .
- Bioactivity : Variable IC₅₀ values (e.g., 2–50 μM in kinase assays) attributed to differences in cell lines or assay conditions .
- Resolution Methods :
- Polymorph Screening : Use differential scanning calorimetry (DSC) and PXRD to identify stable forms .
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS protocols for kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
